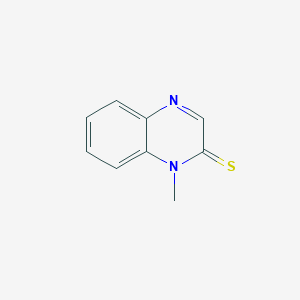

2(1H)-Quinoxalinethione, 1-methyl-

Description

Overview of Quinoxaline (B1680401) Heterocycles in Academic Research

Quinoxalines are a class of nitrogen-containing heterocyclic compounds characterized by a benzene (B151609) ring fused to a pyrazine (B50134) ring. nih.govgoogle.com This bicyclic system is a prominent scaffold in medicinal chemistry and materials science. mdpi.comnih.gov The inherent chemical properties of the quinoxaline ring system, including its aromaticity and the presence of two nitrogen atoms, make it a versatile building block for the synthesis of complex molecules with diverse functionalities. mdpi.com

In academic research, quinoxaline derivatives are extensively studied for their wide array of biological activities. These include applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant agents. google.combldpharm.comresearchgate.net The ability to readily modify the quinoxaline core at various positions allows for the fine-tuning of its pharmacological profile, making it a privileged structure in drug discovery programs. google.com Moreover, the unique photophysical properties of certain quinoxaline derivatives have led to their investigation as organic semiconductors and electroluminescent materials. nih.gov The synthesis of quinoxalines can be achieved through various methods, with classical approaches often involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com Modern synthetic strategies continue to be developed, focusing on efficiency, sustainability, and the introduction of diverse substituents to expand the chemical space of this important heterocycle. mdpi.comnih.gov

Structural Significance of Sulfur-Containing Quinoxaline Derivatives

From a structural standpoint, the presence of a thione group, as seen in a quinoxalinethione, alters the geometry and electron distribution of the pyrazine ring compared to its oxygen analogue, the quinoxalinone. This can impact the molecule's interaction with biological targets. Research on various sulfur-containing quinoxalines has shown that the introduction of sulfur does not always dramatically alter the absorption maxima compared to the parent structures, suggesting subtle yet important electronic modifications. nih.gov Furthermore, elemental sulfur has been utilized as a mediator in the synthesis of quinoxaline derivatives, highlighting the unique role sulfur can play in the construction of this heterocyclic system. thieme-connect.de The exploration of sulfur-containing quinoxalines remains an active area of research, with the potential to uncover new compounds with unique chemical and biological properties. researchgate.net

Research Landscape of 2(1H)-Quinoxalinethione, 1-methyl-

The specific research landscape for 2(1H)-Quinoxalinethione, 1-methyl- appears to be highly specialized and not extensively documented in publicly available literature. While the synthesis of the corresponding oxygen analogue, 1-methyl-2(1H)-quinoxalinone, is known, the direct synthesis and characterization of the thione derivative present unique challenges.

The most probable synthetic route to 2(1H)-Quinoxalinethione, 1-methyl- would involve the thionation of 1-methyl-2(1H)-quinoxalinone, a common transformation in heterocyclic chemistry often achieved using reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. However, studies on similar systems have indicated that such reactions can be complex. For instance, the reaction of 3-methyl-2(1H)-quinoxalinethione with methyl iodide has been shown to yield the S-methylated product, 2-methyl-3-(methylthio)quinoxaline, rather than the N-methylated 1,3-dimethyl-2(1H)-quinoxalinethione. This suggests that N-methylation of a pre-formed quinoxalinethione may not be a straightforward path to the target compound.

The synthesis of the precursor, 1-methyl-2(1H)-quinoxalinone, is more established. It can be prepared through the methylation of quinoxalin-2(1H)-one. Quinoxalin-2(1H)-one itself is typically synthesized via the cyclocondensation of o-phenylenediamine with an appropriate α-keto acid derivative.

Given the limited direct research on 2(1H)-Quinoxalinethione, 1-methyl-, its research landscape is largely defined by the chemistry of its precursors and related analogues. Future research in this area would likely focus on overcoming the synthetic hurdles to obtain the pure compound, followed by its full characterization using modern spectroscopic techniques. Elucidation of its crystal structure and a thorough investigation of its chemical reactivity and potential biological activities would then be the subsequent steps in defining the scientific value of this specific heterocyclic compound.

Table of Properties for the Related Compound: 1-methyl-2(1H)-quinoxalinone

| Property | Value |

| CAS Number | 6479-18-1 |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.18 g/mol |

| IUPAC Name | 1-methylquinoxalin-2(1H)-one |

Structure

2D Structure

3D Structure

Properties

CAS No. |

90418-02-3 |

|---|---|

Molecular Formula |

C9H8N2S |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

1-methylquinoxaline-2-thione |

InChI |

InChI=1S/C9H8N2S/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-6H,1H3 |

InChI Key |

VEPLVUFYLZGRBI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=CC1=S |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 1h Quinoxalinethione, 1 Methyl

Electrophilic Functionalization Reactions

Electrophilic attacks on the 2(1H)-Quinoxalinethione, 1-methyl- scaffold can be directed towards the activated carbon positions within the heterocyclic ring or at the side-chain methyl group, depending on the reaction conditions.

Halogenation at Side Chains

While direct experimental data on the side-chain halogenation of 2(1H)-Quinoxalinethione, 1-methyl- is not extensively documented in the reviewed literature, the reactivity of the 1-methyl group can be inferred from general principles of organic chemistry. The methyl group is attached to a nitrogen atom that is part of an aromatic-like system, placing it in a position analogous to a benzylic carbon. Benzylic C-H bonds are notably weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting radical intermediate. orgoreview.com

Side-chain halogenation of alkyl-substituted aromatic compounds typically proceeds via a free-radical mechanism, initiated by heat, light, or a radical initiator like N-bromosuccinimide (NBS). orgoreview.compearson.com This process involves three key steps:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Cl₂, Br₂) to generate halogen radicals. orgoreview.com

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical. This radical then reacts with another molecule of the halogen to yield the halogenated product and a new halogen radical, which continues the chain reaction. orgoreview.comyoutube.com

Termination: The reaction concludes when two radical species combine. orgoreview.com

Therefore, it is anticipated that under free-radical conditions, 2(1H)-Quinoxalinethione, 1-methyl- would undergo halogenation at the 1-methyl group to furnish 1-(halomethyl)-2(1H)-quinoxalinethione. In contrast, reactions conducted in the presence of a Lewis acid would likely favor electrophilic aromatic substitution on the quinoxaline (B1680401) ring. orgoreview.com

Vilsmeier-Haack Reactions on Activated Positions

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgthieme-connect.de

While studies on the Vilsmeier-Haack reaction of 2(1H)-Quinoxalinethione, 1-methyl- itself are scarce, research on related quinoline (B57606) and quinoxaline systems provides significant insights. For instance, the Vilsmeier-Haack reaction on 3-acetyl-2,4-dihydroxyquinoline using a Vilsmeier reagent from DMF and POCl₃ resulted in the formation of 3-(3-chloroprop-2-ene-1-al)-2,4-dichloroquinoline. This demonstrates the susceptibility of the quinoline ring to electrophilic attack and subsequent transformation under these conditions.

More directly relevant, a study on novel azo sulfa drugs derived from 3-methyl-2(1H)-quinoxalinethiones revealed that these compounds undergo diformylation with the Vilsmeier reagent. chemijournal.com This reaction highlights that activated methyl groups on the quinoxaline ring can be targeted by this reagent. The electron-donating nature of the thioamide group and the N-methyl group in 2(1H)-Quinoxalinethione, 1-methyl- would be expected to activate the quinoxaline ring, making it susceptible to formylation, likely at the C-3 position.

| Reactant | Reagents | Product | Observations | Ref |

| 3-Acetyl-2,4-dihydroxyquinoline | DMF, POCl₃ | 3-(3-Chloroprop-2-ene-1-al)-2,4-dichloroquinoline | Formylation and chlorination of the quinoline ring. | |

| 3-Methyl-1-[4-(substituted sulfamoyl)phenylazo]-2(1H)-quinoxalinethiones | Vilsmeier Reagent | 3-(3-Aminoacrylaldehyde-substituted) derivatives | Diformylation reaction occurs on the 3-methyl group. | chemijournal.com |

Nucleophilic Substitution Reactions

The 2(1H)-Quinoxalinethione, 1-methyl- system can participate in nucleophilic reactions, either through direct addition to the thiocarbonyl group or, more commonly, through the displacement of a suitable leaving group, such as a halogen, from the quinoxaline ring.

Amination Pathways

Direct amination of the quinoxaline ring in 2(1H)-Quinoxalinethione, 1-methyl- is not a commonly reported transformation. However, aminated derivatives are readily accessible through the nucleophilic displacement of a halogen atom on the quinoxaline core. Studies on the closely related 4-chloro-8-methylquinoline-2(1H)-thione demonstrate that the chloro group at the C-4 position is susceptible to substitution by various nitrogen nucleophiles. mdpi.com

For example, the reaction of 4-chloro-8-methylquinoline-2(1H)-thione with hydrazine (B178648) leads to the formation of 4-hydrazino-8-methylquinoline-2(1H)-thione. This highlights a viable pathway to introduce nitrogen-based functionalities onto the quinoxalinethione scaffold, assuming a halogenated precursor is available. mdpi.com

Reactions with Chalcogen-Containing Nucleophiles

The reactivity of halogenated quinolinethiones with chalcogen-containing nucleophiles has been investigated. Specifically, 4-chloro-8-methylquinoline-2(1H)-thione has been shown to react with thiols, such as ethanethiol, butanethiol, and thiophenol, to yield the corresponding 4-alkyl(or phenyl)thio-8-methylquinolin-2(1H)-thiones. mdpi.com This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiol acts as the nucleophile, displacing the chloride ion.

This reactivity suggests that a halogenated derivative of 2(1H)-Quinoxalinethione, 1-methyl- would similarly react with sulfur- or selenium-containing nucleophiles to afford the corresponding thioether or selenoether derivatives.

| Halogenated Substrate | Nucleophile | Product | Reaction Type | Ref |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Ethanethiol | 4-(Ethylthio)-8-methylquinoline-2(1H)-thione | Nucleophilic Aromatic Substitution | mdpi.com |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Butanethiol | 4-(Butylthio)-8-methylquinoline-2(1H)-thione | Nucleophilic Aromatic Substitution | mdpi.com |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Thiophenol | 4-(Phenylthio)-8-methylquinoline-2(1H)-thione | Nucleophilic Aromatic Substitution | mdpi.com |

Displacement Reactions of Halogenated Derivatives

The introduction of a halogen atom onto the quinoxaline ring provides a versatile handle for further functionalization through nucleophilic substitution reactions. As established in the preceding sections, a chloro group at an activated position of a quinolinethione can be displaced by a variety of nucleophiles.

Research on 4-chloro-8-methylquinoline-2(1H)-thione has demonstrated its utility as a precursor for a range of substituted quinolinethiones. mdpi.com The displacement of the 4-chloro group has been successfully achieved with nitrogen nucleophiles like hydrazine and sodium azide (B81097), as well as sulfur nucleophiles. mdpi.comresearchgate.net

The reactivity of the chloro group is significant, allowing for the synthesis of compounds that would be difficult to obtain through direct functionalization. For instance, the reaction with sodium azide furnishes the corresponding 4-azido derivative, a versatile intermediate for the synthesis of triazoles and other nitrogen-rich heterocycles. mdpi.com

| Reactant | Nucleophile | Product | Ref |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Hydrazine | 4-Hydrazino-8-methylquinoline-2(1H)-thione | mdpi.com |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Sodium Azide | 4-Azido-8-methylquinoline-2(1H)-thione | mdpi.com |

These examples from the quinoline series strongly suggest that halogenated derivatives of 2(1H)-Quinoxalinethione, 1-methyl- would serve as key intermediates for introducing a wide array of functional groups via nucleophilic displacement pathways.

Redox Chemistry of the Quinoxalinethione Scaffold

The presence of the thione group and the nitrogen-containing heterocyclic ring makes 1-methyl-2(1H)-quinoxalinethione susceptible to both oxidative and reductive transformations.

The sulfur atom in the thione group of 1-methyl-2(1H)-quinoxalinethione can be replaced by an oxygen atom to yield its corresponding carbonyl analog, 1-methyl-2(1H)-quinoxalinone. This transformation is a key reaction in the synthesis of various quinoxalinone derivatives, which are known for their wide range of biological activities. The oxidation process typically involves the use of oxidizing agents that can selectively target the sulfur atom without affecting other parts of the molecule.

Reduction of the quinoxaline ring system in 1-methyl-2(1H)-quinoxalinethione can lead to the formation of dihydro-quinoxaline species. These reactions typically involve the addition of hydrogen atoms across the C=N double bonds of the pyrazine (B50134) ring. The specific dihydro-quinoxaline isomer formed depends on the reducing agent and the reaction conditions employed. These reduced derivatives are important intermediates for the synthesis of more complex heterocyclic systems.

Condensation and Cycloaddition Reactions

The active methylene (B1212753) group adjacent to the carbonyl group in the quinoxalinethione ring, as well as the thione group itself, can participate in various condensation and cycloaddition reactions.

1-methyl-2(1H)-quinoxalinethione can undergo condensation reactions with various aromatic aldehydes to furnish substituted styryl derivatives. These reactions typically occur at the active methylene group at the 3-position of the quinoxaline ring. The resulting styryl derivatives possess extended conjugation and have been investigated for their potential applications in materials science and as biological agents. For instance, condensation with different benzaldehyde (B42025) derivatives can yield a library of compounds with varying electronic and steric properties.

Table 1: Examples of Condensation Reactions with Aromatic Aldehydes

| Aldehyde Reactant | Resulting Styryl Derivative |

| Benzaldehyde | 1-methyl-3-styrylquinoxalin-2(1H)-one |

| 4-Methoxybenzaldehyde | 3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one |

| 4-Nitrobenzaldehyde | 1-methyl-3-(4-nitrostyryl)quinoxalin-2(1H)-one |

The quinoxalinethione scaffold serves as a versatile building block for the synthesis of poly-fused heterocyclic systems. rsc.org Through cycloaddition reactions, the thione group or other reactive sites on the quinoxaline ring can react with various dienophiles or dipolarophiles to construct complex molecular architectures. rsc.org These fused systems are of great interest due to their unique electronic properties and potential as advanced materials. rsc.org

Radical Functionalization Strategies

Radical reactions offer a powerful tool for the functionalization of heterocyclic compounds. nih.gov In the context of 1-methyl-2(1H)-quinoxalinethione, radical species can be generated and utilized to introduce new substituents onto the quinoxaline core. nih.govyoutube.comyoutube.comyoutube.comkhanacademy.orgyoutube.com These reactions often proceed under mild conditions and can provide access to derivatives that are difficult to obtain through traditional ionic pathways. nih.gov The regioselectivity of these radical additions is a key aspect of these transformations, often influenced by the stability of the resulting radical intermediates. youtube.com

Research on the Coordination Chemistry of 2(1H)-Quinoxalinethione, 1-methyl- Remains an Unexplored Frontier

Despite the rich and diverse coordination chemistry of quinoxaline derivatives and sulfur-containing ligands, a thorough review of scientific literature reveals a significant gap in the understanding of the specific compound 2(1H)-Quinoxalinethione, 1-methyl-. Extensive searches for its role as a ligand system in coordination chemistry, including its interactions with zinc(II), cadmium(II), and other transition metals, have yielded no specific research findings, synthetic details, or structural analyses.

The field of coordination chemistry heavily relies on empirical data from synthesized and characterized metal complexes. The absence of such data for 2(1H)-Quinoxalinethione, 1-methyl- means that any discussion on its potential coordination modes, the influence of tautomeric equilibria on metal binding, and its specific complexation behavior would be purely speculative. Authoritative and scientifically accurate content, as mandated for this article, cannot be generated without a foundation of published research.

While the broader classes of quinoxaline-2-thiones and N-methylated heterocyclic thiones have been investigated for their coordination properties, the specific electronic and steric effects introduced by the N-methyl group in the 2(1H)-Quinoxalinethione scaffold remain unelucidated in the context of its interaction with metal ions. The potential for this ligand to act as a bidentate donor through its sulfur and quinoxaline nitrogen atoms is a reasonable hypothesis, but one that is not substantiated by any experimental evidence in the available scientific literature.

Similarly, investigations into the complexation with specific metal ions such as zinc(II) and cadmium(II) are absent. Research on zinc(II) and cadmium(II) complexes with various other sulfur- and nitrogen-containing heterocyclic ligands is prevalent, often driven by interests in their potential biological activities or material applications. However, this body of work does not extend to the specific ligand .

Coordination Chemistry of 2 1h Quinoxalinethione, 1 Methyl As a Ligand System

Mechanistic Understanding of Metal-Ligand Interactions

The extraction of metal ions using 2(1H)-Quinoxalinethione, 1-methyl- is not governed by a single, straightforward mechanism. Instead, it involves a complex interplay of different phenomena, including ion-pair formation and ion exchange, which are influenced by the specific conditions of the aqueous and organic phases. orientjchem.orgresearchgate.netresearchgate.networldwidejournals.com

Research has indicated that the stoichiometry of the extracted cadmium complexes is not a simple integer value, suggesting the co-extraction of multiple species. researchgate.networldwidejournals.com The stoichiometry of cadmium to the ligand and hydronium/hydroxide ions has been found to vary, for example, between 1:1:0 and 1:3:3 (Cd:Ligand:H₃O⁺/OH⁻). researchgate.net As the pH of the aqueous phase increases from 2 to 7, the metal-ligand molar ratio of the predominant extracted complexes of cadmium has been observed to change from 1:4 to 1:1. worldwidejournals.com

The apparent equilibrium constants (Kap) for the extraction reactions can be determined, though these represent an aggregation of the constants for the individual reactions occurring simultaneously. researchgate.net The complexity of these systems often precludes the determination of simple, singular stability constants for the extracted species.

Solvent Extraction Applications for Metal Ion Separation

The unique complexing behavior of 2(1H)-Quinoxalinethione, 1-methyl- makes it a candidate for the selective separation of metal ions through solvent extraction.

The extraction efficiency of 2(1H)-Quinoxalinethione, 1-methyl- is highly dependent on the target metal ion and the experimental conditions. In the case of cadmium(II) extraction from a 2.5 M phosphoric acid solution using a 0.26 M solution of the ligand in toluene, recovery rates of 43% to 60% have been achieved under acidic conditions. researchgate.net

The selectivity of an extractant is a critical factor in its application for separating specific metals from a mixture. While detailed comparative studies on the selectivity of 2(1H)-Quinoxalinethione, 1-methyl- for a wide range of metal ions are limited, the observed complex extraction behavior for cadmium suggests that selectivity will be strongly influenced by the pH and the composition of the aqueous phase. mdpi.com

Table 1: Extraction Efficiency of Cadmium(II) with 2(1H)-Quinoxalinethione, 1-methyl-

| Ligand Concentration (M) | Aqueous Phase | pH | Extraction Efficiency (%) |

| 0.26 | 2.5 M H₃PO₄ | Acidic | 43 - 60 |

Data sourced from a study on cadmium extraction from phosphoric acid. researchgate.net

The efficiency of metal ion extraction using 2(1H)-Quinoxalinethione, 1-methyl- is significantly influenced by parameters such as the pH of the aqueous phase and the concentration of anions.

The extraction of cadmium shows a distinct dependence on pH. The distribution ratio (logD) increases with pH, reaches a maximum, and then decreases as the pH continues to rise. researchgate.net For instance, in the extraction of cadmium from a 3.22 M phosphoric acid solution, the optimal pH for maximum extraction is around 3.5, achieving an optimal recovery of approximately 72% to 80%. researchgate.net This behavior is attributed to the competition between protons and metal ions for the ligand at low pH and the formation of non-extractable metal-hydroxo complexes at higher pH values. researchgate.net

The concentration and nature of anions in the aqueous phase also play a role in the extraction process, particularly in the context of ion-pair formation. In the extraction of cadmium from phosphoric acid, the partition coefficient is reported to be less sensitive to nitrate (B79036) concentration when it is higher than 0.1 M. researchgate.networldwidejournals.com This suggests that at sufficiently high concentrations, the availability of the counter-anion for ion-pair formation is not the limiting factor in the extraction process.

Table 2: Influence of pH on Cadmium(II) Extraction

| Initial Ligand Concentration (M) | Aqueous Phase | Optimal pH for Max. Extraction | Maximum Recovery (%) |

| 0.05 - 0.26 | 3.22 M H₃PO₄ | ~3.5 | 72 - 80 |

Data reflects studies on cadmium extraction in a phosphoric acid medium. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 2 1h Quinoxalinethione, 1 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H-NMR) Techniques

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing a unique fingerprint for its position within the molecular structure. oregonstate.edu

In the ¹H-NMR spectrum of a related compound, 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, the N-methyl protons exhibit a characteristic peak at 4.11 ppm. mdpi.com The aromatic protons in quinoline (B57606) derivatives typically appear in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. oregonstate.edursc.org For instance, in quinolin-2(1H)-one, aromatic protons are observed at chemical shifts of 7.89, 7.63, 7.48, 7.34, and 7.15 ppm. rsc.org The specific splitting patterns (e.g., singlet, doublet, triplet) of these signals, governed by spin-spin coupling with neighboring protons, further aid in assigning each proton to its specific location on the quinoxaline (B1680401) ring.

Table 1: Representative ¹H-NMR Chemical Shifts for Related Quinoxaline and Quinoline Structures

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| N-CH₃ | ~4.11 | Singlet | mdpi.com |

| Aromatic H | ~7.0 - 8.5 | Multiplet | rsc.orgchemicalbook.com |

| C₃-H | ~8.2 | Singlet | chemicalbook.com |

Note: The exact chemical shifts for 2(1H)-Quinoxalinethione, 1-methyl- may vary but are expected to fall within these general ranges.

Carbon-13 NMR (¹³C-NMR) Techniques

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

The chemical shifts in a ¹³C-NMR spectrum are indicative of the carbon's hybridization and the electronegativity of the atoms attached to it. For 2(1H)-Quinoxalinethione, 1-methyl-, the thione carbon (C=S) is expected to resonate at a significantly downfield chemical shift, typically in the range of 170-180 ppm. In a similar structure, methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, the C=S carbon appears at 172.4 ppm. mdpi.com The carbons of the aromatic ring typically appear between 115 and 150 ppm. libretexts.org The N-methyl carbon will have a characteristic chemical shift, for instance, in a related quinoline derivative, it is observed at 36.9 ppm. mdpi.com

Table 2: Representative ¹³C-NMR Chemical Shifts for Related Quinoxaline and Quinoline Structures

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| C=S | ~172.4 | mdpi.com |

| Aromatic C | ~115 - 150 | libretexts.org |

| N-CH₃ | ~36.9 | mdpi.com |

Note: The exact chemical shifts for 2(1H)-Quinoxalinethione, 1-methyl- may vary but are expected to fall within these general ranges.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 2(1H)-Quinoxalinethione, 1-methyl- is expected to show several characteristic absorption bands. A key feature would be the C=S (thione) stretching vibration. This band typically appears in the region of 1250-1020 cm⁻¹. The spectrum will also exhibit characteristic absorptions for the aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations are also expected to be present. In a study of a similar molecule, 4-hydroxy-1-methyl-2(1H)-quinolone (HMQ), vibrational modes were analyzed using both experimental FT-IR and theoretical DFT calculations, providing a detailed assignment of the observed bands. ajbasweb.com For 2(1H)-Quinoxalinone, 3-methyl-, IR spectra are also available for comparison. nist.gov

Table 3: Expected IR Absorption Frequencies for 2(1H)-Quinoxalinethione, 1-methyl-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=S | Stretching | 1250 - 1020 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1000 |

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

In the mass spectrum of 2(1H)-Quinoxalinethione, 1-methyl-, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation of the molecular ion can provide valuable structural information. For related quinoxalinone derivatives, a common fragmentation pathway involves the loss of a CO molecule from the lactam ring. bohrium.com In the case of 2(1H)-Quinoxalinethione, 1-methyl-, one might expect the loss of a thio-carbonyl group (C=S) or the methyl group. The analysis of the resulting fragment ions helps to piece together the structure of the original molecule. For example, the mass spectra of 3-phenacyl derivatives of 2(1H)-quinoxalinone have been studied, revealing that the most prominent peak is often the molecular ion. bohrium.com

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

For a crystalline sample of 2(1H)-Quinoxalinethione, 1-methyl-, a single-crystal XRD analysis would reveal the exact geometry of the quinoxaline ring system, the position of the methyl group on the nitrogen atom, and the thione group. It would also provide details about how the molecules pack in the crystal lattice, including any potential hydrogen bonding or π-π stacking interactions. For instance, the crystal structure of a related compound, methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, was determined to be triclinic with the space group P-1. mdpi.com Such an analysis provides an unambiguous confirmation of the molecular structure.

Complementary Spectroscopic Methods for Complex Characterization

In addition to the primary techniques discussed, other spectroscopic methods can provide further valuable information. Ultraviolet-visible (UV-Vis) spectroscopy, for example, can be used to study the electronic transitions within the molecule. The vibronically resolved fluorescence excitation spectrum of a related compound, 1-methyl-2(1H)-quinolinone, has been investigated to understand its photophysical properties. nih.govresearchgate.net This type of analysis provides insights into the electronic structure and excited states of the molecule.

Theoretical and Computational Investigations of 2 1h Quinoxalinethione, 1 Methyl

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods have been applied to model 1-methyl-2(1H)-quinoxalinethione, each offering unique insights into its molecular properties.

Density Functional Theory (DFT) has emerged as a primary tool for investigating the electronic structure and optimizing the geometry of 1-methyl-2(1H)-quinoxalinethione. This method is favored for its balance of computational cost and accuracy. Specifically, the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311++G(d,p).

These calculations are instrumental in determining the most stable three-dimensional arrangement of the atoms in the molecule, known as its optimized geometry. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data where available. For instance, theoretical calculations have been used to analyze the planarity of the quinoxaline (B1680401) ring system and the orientation of the methyl and thione groups.

The vibrational modes of 1-methyl-2(1H)-quinoxalinethione have been computationally predicted using harmonic frequency calculations, often performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). These calculations provide a theoretical infrared (IR) and Raman spectrum, which can be correlated with experimentally obtained spectra.

By analyzing the calculated vibrational frequencies, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. This includes identifying the characteristic vibrations of the C=S (thione) group, the N-CH3 bond, and the various modes within the quinoxaline ring. The comparison between theoretical and experimental spectra serves as a validation of the computational model's accuracy.

Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for 1-methyl-2(1H)-quinoxalinethione. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a common approach for such predictions.

These calculations provide theoretical chemical shift values for each proton and carbon atom in the molecule. By comparing these predicted shifts with experimental NMR data, assignments of the signals in the experimental spectrum can be confirmed. This is particularly useful for complex molecules where spectral interpretation may be ambiguous.

Electronic Structure and Reactivity Descriptors

Beyond geometric and spectroscopic properties, computational studies provide profound insights into the electronic nature and chemical reactivity of 1-methyl-2(1H)-quinoxalinethione.

Frontier Molecular Orbital (FMO) theory is a key component of these computational investigations. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For 1-methyl-2(1H)-quinoxalinethione, FMO analysis helps to identify the regions of the molecule most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecular structure highlights potential sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions typically represent areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate low electron density and positive electrostatic potential, marking sites prone to nucleophilic attack. Green areas represent regions of neutral potential.

For 1-methyl-2(1H)-quinoxalinethione, MEP maps are used to visualize the electron-rich and electron-poor regions, offering a clear picture of its reactive sites and intermolecular interaction preferences.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational methodology employed to establish a mathematical correlation between the molecular structure of a chemical compound and its physicochemical properties. For the compound 2(1H)-Quinoxalinethione, 1-methyl-, QSPR studies offer a powerful tool for predicting its characteristics and behavior, thereby minimizing the necessity for extensive and time-consuming experimental measurements.

Computational Descriptor Generation and Selection

The initial and fundamental step in developing a QSPR model involves the generation of molecular descriptors, which are numerical representations of a molecule's structural and electronic features. A diverse array of these descriptors can be calculated for 2(1H)-Quinoxalinethione, 1-methyl- using specialized software. These descriptors are typically classified as follows:

0D-Descriptors: Basic information such as atom counts.

1D-Descriptors: Properties derived from the molecular formula, like molecular weight.

2D-Descriptors: Values calculated from the 2D structural representation, including topological and connectivity indices.

3D-Descriptors: Parameters derived from the three-dimensional coordinates of the molecule, describing its shape and volume.

Quantum-Chemical Descriptors: Properties obtained from quantum mechanical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Following the generation of a comprehensive set of descriptors, a critical selection process is undertaken to identify the most influential subset. This selection is vital to prevent model overfitting and to enhance its predictive accuracy. Various statistical techniques are utilized for this purpose, including stepwise regression, genetic algorithms, and principal component analysis. The objective is to choose descriptors that exhibit a strong correlation with the target physicochemical property while maintaining low inter-correlation among themselves.

Predictive Modeling of Physicochemical Properties

Once an optimal set of descriptors has been selected, a predictive model is constructed. This model is essentially a mathematical equation that links the descriptor values to the specific physicochemical property being investigated. Several machine learning and statistical modeling techniques are commonly employed to build these predictive relationships:

Multiple Linear Regression (MLR): A statistical method that assumes a linear relationship between the descriptors and the property.

Partial Least Squares (PLS): A regression technique suitable for handling datasets with a large number of correlated descriptors.

Artificial Neural Networks (ANNs): Complex, non-linear models capable of capturing intricate structure-property relationships.

Support Vector Machines (SVMs): Powerful machine learning models applicable for both classification and regression tasks.

The robustness and predictive power of the developed QSPR model are rigorously assessed using a variety of statistical metrics, including the coefficient of determination (R²), root mean square error (RMSE), and the predictive ability on an external dataset (Q²). For 2(1H)-Quinoxalinethione, 1-methyl-, QSPR models can be developed to predict a range of important physicochemical properties.

A study on halogenated methyl-phenyl ethers demonstrated that descriptors derived from electrostatic potential, along with molecular volume and HOMO energy, can effectively establish quantitative structure-property relationships. nih.gov This approach showed good predictive capabilities for properties like vapor pressure, n-octanol/water partition coefficient, and aqueous solubility. nih.gov Although this study was not on 2(1H)-Quinoxalinethione, 1-methyl- specifically, the principles are broadly applicable.

| Descriptor Category | Potential Descriptor Example for 2(1H)-Quinoxalinethione, 1-methyl- | Predicted Physicochemical Property | Potential Modeling Technique |

| 2D Descriptor | Topological Polar Surface Area | Boiling Point | Multiple Linear Regression (MLR) |

| 3D Descriptor | Molecular Volume | Molar Refractivity | Partial Least Squares (PLS) |

| Quantum-Chemical | HOMO-LUMO Energy Gap | Reactivity | Artificial Neural Network (ANN) |

Biological Activity and Structure Activity Relationships of 2 1h Quinoxalinethione, 1 Methyl and Its Derivatives

Broad-Spectrum Biological Activity Profiles of Quinoxaline (B1680401) Derivatives

The quinoxaline scaffold is a privileged structure in drug discovery, demonstrating a remarkable array of pharmacological properties. benthamdirect.com These properties include antimicrobial, anticancer, antiviral, and anti-inflammatory effects, making quinoxaline derivatives promising candidates for the development of new therapeutic agents. benthamdirect.comnih.gov

Antimicrobial Research (Antibacterial and Antifungal Investigations)

Quinoxaline derivatives have been the subject of extensive research for their potential as antimicrobial agents. nih.gov Studies have demonstrated their efficacy against a variety of bacterial and fungal strains. For instance, certain novel quinoxalinone derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria. researchgate.netekb.eg

The antimicrobial activity of these compounds is often attributed to their specific structural features. For example, the introduction of different substituents on the quinoxaline ring can significantly modulate their biological activity. Some synthesized quinoxalinone derivatives were evaluated for their in vitro antibacterial activity, with some compounds showing notable efficacy. researchgate.net Research has also explored the synthesis of quinoxaline derivatives with ether linkages, which have been tested for their antimicrobial properties. nih.gov

Table 1: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| Acylated arabinose derivative 7 | Escherichia coli (Gram-negative) | Good | ekb.eg |

| Acylated arabinose derivative 7 | Staphylococcus aureus (Gram-positive) | Good | ekb.eg |

| Various quinoxalinone derivatives | Staphylococcus aureus (NCTC 7447), Bacillus cereus (ATCC-14579), Serratia marcescens (IMRU 70), Proteus merabitis (NCTC-289), Aspergillus ochraceus Wilhelm (AUCC-230), Penicillium chrysogenum Thom (AUCC-530) | Varied | mdpi.com |

This table is for illustrative purposes and summarizes findings from the cited research.

Oncological Research Applications (Anticancer Potential)

The anticancer potential of quinoxaline derivatives is a significant area of investigation. nih.gov These compounds have shown promise in targeting various cancer cell lines through different mechanisms of action. nih.gov For example, some quinoxaline derivatives have been identified as potent inhibitors of key kinases involved in cancer progression, such as vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR). dntb.gov.uanih.gov

Research has shown that modifications to the quinoxaline structure, such as the introduction of amino alcohol or bisarylurea moieties, can lead to compounds with significant antitumor activity. nih.govnih.gov Some derivatives have demonstrated greater anti-tumor activity than standard chemotherapeutic agents like cisplatin (B142131) in certain cancer cell lines. nih.gov The cytotoxic effects of these compounds are often linked to the induction of apoptosis in cancer cells. nih.gov

Table 2: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 3-(methylquinoxalin-2-yl)amino derivatives (VIId, VIIIc, VIIIe) | HCT116 | Active as anti-cancer agents | nih.gov |

| 3-(chloroquinoxalin-2-yl)amino group (XVa) | HCT116 | Marked anti-cancer activity | nih.gov |

| Quinoxaline-bisarylurea 2 | --- | Anti-tumor activity | nih.gov |

| DEQX and OAQX | Colorectal cancer cells | Blocked cell viability and induced apoptosis | nih.gov |

| Quinolone acylated arabinose hydrazone derivative 8 | HCT-116 (human colon carcinoma) | IC50 of 23.5 µg/mL | ekb.eg |

This table is for illustrative purposes and summarizes findings from the cited research. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Antiviral Research Pursuits

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new antiviral therapies. nih.govrsc.orgnih.gov Their broad-spectrum antiviral activity has been noted, with some derivatives showing potential against various viruses. researchgate.net The functionalization of the quinoxaline ring system allows for the development of compounds with diverse molecular targets, which is crucial for combating a range of viral pathogens. nih.govnih.gov

Systematic reviews of studies conducted between 2010 and 2020 have highlighted the growing interest in developing quinoxaline-based compounds for antiviral treatment. nih.govnih.gov Research has explored their potential as inhibitors of viral replication and other key processes in the viral life cycle. The versatility of the quinoxaline scaffold suggests that further investigation may lead to even more significant discoveries in this area. nih.gov

Anti-inflammatory and Analgesic Research

The anti-inflammatory and analgesic properties of quinoxaline derivatives have been well-documented in various studies. benthamdirect.comnih.govresearchgate.net These compounds have been shown to be effective in reducing inflammation and pain in preclinical models. nih.gov The mechanisms underlying these effects often involve the inhibition of key inflammatory mediators. benthamdirect.com

Pharmacological evaluations have revealed that certain substituted quinoxaline and furo[2,3-b]quinoxaline (B11915687) derivatives possess strong anti-inflammatory activity, with some compounds showing potency comparable to the standard drug indomethacin. nih.gov Furthermore, many of these derivatives have demonstrated moderate analgesic effects. nih.gov The anti-inflammatory action of some quinoxalines has been linked to a reduction in leukocyte migration and the levels of pro-inflammatory cytokines. nih.gov

Enzymatic Inhibition and Receptor Interaction Studies

The biological activities of quinoxaline derivatives are often mediated through their interaction with specific enzymes and receptors. Understanding these interactions is crucial for the rational design of more potent and selective therapeutic agents.

Inhibition of Cyclooxygenase-2 (COX-2)

A significant area of research has focused on the ability of quinoxaline derivatives to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov The COX-2 enzyme is a key player in the inflammatory process, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with improved safety profiles. scilit.com

Several novel quinoxaline derivatives have been synthesized and evaluated as dual inhibitors of EGFR and COX-2, showing potential as both anticancer and anti-inflammatory agents. nih.gov In vitro assays have confirmed the ability of certain quinoxaline compounds to selectively inhibit COX-2 over COX-1. nih.gov This selectivity is a desirable characteristic, as COX-1 is involved in maintaining the integrity of the gastrointestinal lining. scilit.com The development of selective COX-2 inhibitors aims to provide the anti-inflammatory and analgesic benefits without the gastrointestinal side effects associated with non-selective NSAIDs. scilit.com

Inhibition of Lactate (B86563) Dehydrogenase A (LDHA)

Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate. In many cancer cells, which exhibit a high glycolytic rate even in the presence of oxygen (the Warburg effect), LDHA is upregulated and plays a role in tumor progression and maintenance. nih.gov Its inhibition is therefore a recognized strategy in anticancer therapy. nih.govnih.gov

While direct studies on 2(1H)-Quinoxalinethione, 1-methyl- as an LDHA inhibitor are not extensively documented in the reviewed literature, research on related quinoxalinone derivatives provides valuable insights. For instance, a series of quinoxalinone Schiff's bases were evaluated for their LDHA inhibitory activity. nih.gov It was observed that the introduction of strong electron-withdrawing groups on the aryl moiety or the main quinoxalinone core enhanced the inhibition efficiency. nih.gov Specifically, derivatives bearing a p-COOH or an m-NO2 group on an associated aryl ring demonstrated significant LDHA inhibition. nih.gov This suggests that the electronic properties of substituents play a crucial role in the interaction with the enzyme.

The suppression of LDHA can lead to reduced ATP levels, increased oxidative stress, and ultimately cell death in cancer cells. nih.gov Small-molecule inhibitors of LDHA have been shown to inhibit the progression of human lymphoma and pancreatic cancer xenografts. nih.gov

Modulation of Tyrosine Kinase Activity

Tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues in proteins. They are crucial components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets. mdpi.comnih.gov

Quinoxaline derivatives have emerged as a significant class of tyrosine kinase inhibitors. mdpi.comnih.govnih.gov They often act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase. ekb.eg Several quinoxalinone derivatives have been designed and synthesized as potent inhibitors of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. nih.govnih.gov For example, a series of 6-methoxy-7-(3-morpholinopropoxy)-1-(2-phenoxyethyl)-quinoxalin-2(1H)-one derivatives showed inhibitory activity against EGFR kinase. nih.gov

While specific data on the tyrosine kinase inhibitory activity of 2(1H)-Quinoxalinethione, 1-methyl- is scarce, the broader class of quinoxalinones has been explored for this purpose. The general structure of the quinoxaline scaffold allows for modifications that can be tailored to target the ATP-binding pocket of various tyrosine kinases.

Exploration of Other Enzyme and Receptor Targets

Beyond LDHA and tyrosine kinases, quinoxaline derivatives have been investigated for their activity against a range of other biological targets. These include:

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain. Some quinoxalinone derivatives have shown potent COX-2 inhibitory activity. nih.govmdpi.com

Topoisomerase II: An enzyme crucial for DNA replication and transcription. Quinoxaline-based derivatives have demonstrated potential as topoisomerase II inhibitors. nih.gov

Aldose Reductase: An enzyme implicated in diabetic complications. Quinoxalinone derivatives have been identified as potent inhibitors of aldose reductase. mdpi.com

IKKβ: A kinase involved in the NF-κB signaling pathway, which is often dysregulated in cancer. Quinoxaline urea (B33335) analogs have been shown to modulate IKKβ phosphorylation. nih.gov

The diverse biological activities of quinoxaline derivatives underscore the versatility of this scaffold in drug discovery. sapub.orgresearchgate.net

Structure-Activity Relationship (SAR) Elucidations

The biological efficacy of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring and any attached moieties.

Correlating Substituent Effects with Biological Efficacy

SAR studies on various series of quinoxaline derivatives have revealed key insights into the influence of substituents on their biological activity.

For LDHA inhibition by quinoxalinone Schiff's bases, the presence of strong electron-withdrawing groups on an appended aryl ring, such as nitro (NO2) and carboxylic acid (COOH) groups, was found to improve inhibitory activity. nih.gov This indicates that the electronic properties of the substituents are a critical determinant of efficacy.

In the context of antiviral activity against Hepatitis C Virus (HCV), the introduction of a hydrogen-bond acceptor, like an ester or an amide group, at the C-3 position of the quinoxalin-2(1H)-one core was beneficial for potency. nih.gov Furthermore, the presence of more than one halogen or a strong electron-withdrawing group on the phenyl ring of a thiazole-phenyl moiety led to a significant loss of activity, suggesting that a certain electron density is required for optimal interaction with the target. nih.gov

For aldose reductase inhibition , both a C3-phenethyl group and a C6-NO2 group on the quinoxalinone scaffold were found to be important for enhancing activity and selectivity. mdpi.com

The following table summarizes the inhibitory activities of selected quinoxalinone derivatives against LDHA.

| Compound ID | Substituent | Inhibition Efficiency (%) at 200 µg/mL |

| 4d | p-COOH on aryl group | 84.95 |

| 1 | Amidic CO | 68.00 |

| 4c | m-NO2 on aryl group | 64.20 |

| Data sourced from a study on quinoxalinone Schiff's bases. nih.gov |

Positional and Stereochemical Impact on Activity

The position of substituents on the quinoxaline ring system has a profound impact on biological activity.

In the case of aldose reductase inhibitors , the positioning of a nitro group at C6 of the quinoxalinone ring was identified as a key feature for potent inhibition. mdpi.com

For IKKβ inhibition , a study of quinoxaline urea analogs revealed that a meta-Cl and para-F disubstituted analog was significantly more potent than the parent compound. researchgate.net Replacing the chlorine with a methyl group in the same position resulted in a dramatic reduction in activity, highlighting the sensitivity of the target to the electronic and steric properties at that specific position. researchgate.net

The stereochemistry of the substituents can also play a critical role, although this was not a primary focus of the reviewed literature for the specific compound .

Identification of Key Molecular Features for Biological Response

Across various studies on quinoxaline derivatives, several key molecular features have been identified as being crucial for their biological activity.

The Quinoxaline Core: This heterocyclic system serves as a versatile scaffold that can be readily functionalized to interact with a variety of biological targets.

The N-H group of the Lactam: For antiviral activity against HCV, the NH-group within the quinoxalin-2(1H)-one ring was found to be essential for activity. nih.gov This suggests its involvement in critical hydrogen bonding interactions with the target.

Substituents at C3 and C6/C7: The nature of the substituent at the C3 position and on the benzo ring (positions C6 and C7) significantly influences the potency and selectivity of the compounds. For instance, bulky and electron-withdrawing groups can modulate the binding affinity to different enzymes. mdpi.com

Linker Moieties: In some derivatives, such as Schiff's bases, the linker connecting the quinoxaline core to other chemical moieties is crucial for maintaining the correct orientation and flexibility for optimal binding. mdpi.com

Proposed Mechanisms of Biological Action (General Mechanistic Research)

Despite the absence of direct research on 2(1H)-Quinoxalinethione, 1-methyl-, the biological activities of structurally related quinoxaline derivatives offer a potential framework for understanding its possible mechanisms.

Interplay with Cellular Signaling Pathways

There is currently no specific information detailing the interaction of 2(1H)-Quinoxalinethione, 1-methyl- with cellular signaling pathways. Research on other quinoxaline derivatives has shown that they can influence various signaling cascades. For instance, certain quinoxaline compounds have been found to inhibit protein kinases, which are crucial components of cellular signaling that regulate cell growth, differentiation, and survival. However, without direct studies, it is not possible to extrapolate these findings to 2(1H)-Quinoxalinethione, 1-methyl-.

Disruption of Pathogen-Specific Processes

The general antimicrobial properties of quinoxaline derivatives suggest that they may interfere with essential processes in pathogens. sapub.orgnih.gov Mechanisms for other quinoxalines include the inhibition of microbial DNA synthesis or enzymatic activities vital for pathogen survival. For example, some quinoxaline derivatives have shown activity against various bacterial and fungal strains. nih.gov However, the specific manner in which 2(1H)-Quinoxalinethione, 1-methyl- might disrupt pathogen-specific processes has not been elucidated.

Induction of Cellular Apoptosis and Growth Inhibition

The potential for quinoxaline derivatives to induce apoptosis (programmed cell death) and inhibit cell growth has been a key area of cancer research. nih.gov Studies on compounds structurally similar to 2(1H)-Quinoxalinethione, 1-methyl-, such as other quinoxalinone and quinoxaline-2-thione derivatives, have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the activation of intrinsic apoptotic pathways, leading to the death of cancer cells. Some quinoxaline derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting tumor growth. nih.gov Nevertheless, specific studies confirming that 2(1H)-Quinoxalinethione, 1-methyl- induces apoptosis or inhibits growth, and the specific cellular machinery it might affect, are not yet available.

Conclusion and Future Research Perspectives on 2 1h Quinoxalinethione, 1 Methyl

Synthesis and Derivatization Advancements

While traditional methods for quinoxaline (B1680401) synthesis, such as the condensation of o-phenylenediamines with dicarbonyl compounds, are effective, they often require harsh conditions. nih.gov The future of synthesis for 2(1H)-Quinoxalinethione, 1-methyl- and its analogs lies in the adoption of greener and more efficient methodologies. There is a growing emphasis on developing cost-effective and environmentally benign protocols that increase yields and reduce reaction times and chemical pollution. sapub.org

Future synthetic strategies are expected to focus on:

Green Chemistry Approaches: This includes the use of recyclable catalysts, microwave-assisted synthesis, one-pot reactions, and conducting reactions in aqueous media to minimize environmental impact. nih.govmdpi.com The use of catalysts like zinc triflate or lanthanides in solvent-free conditions or in greener solvents like ethanol (B145695) represents a promising path forward. ijpsjournal.com

Novel Catalytic Systems: The exploration of new catalysts, such as iron-based systems for creating related structures like pyrrolo[1,2-α]quinoxalines, highlights the potential for discovering low-cost and readily available reagents for synthesis. nih.gov

Advanced Derivatization: Future work will involve the regioselective introduction of various functional groups to the quinoxaline core. nih.gov Techniques like C-H bond activation and late-stage functionalization will be crucial for creating a diverse library of derivatives. This molecular modification is key to tuning the compound's properties for a wide range of biomedical and industrial applications. core.ac.uk

| Future Synthetic Strategy | Key Advantages | Potential Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. | Optimization of microwave parameters for the synthesis of 1-methyl-2(1H)-quinoxalinethione and its derivatives. |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. | Designing novel one-pot sequences for assembling complex quinoxaline structures from simple precursors. |

| Flow Chemistry | Precise control over reaction conditions, improved safety, scalability. | Development of continuous flow processes for the large-scale production of the target compound. |

| Green Catalysis | Use of recyclable and non-toxic catalysts (e.g., metal nanoparticles, biocatalysts). | Screening and development of novel, sustainable catalysts for quinoxaline synthesis. |

Expanded Chemical Reactivity Studies

The chemical reactivity of 2(1H)-Quinoxalinethione, 1-methyl- is rich and warrants deeper investigation. Its known reactions, such as alkylation and condensations, provide a foundation for exploring more complex transformations. sapub.org Future studies will likely delve into its participation in a broader range of organic reactions.

Key areas for future reactivity studies include:

Cycloaddition and Cross-Coupling Reactions: Investigating the dienophilic or dipolarophilic nature of the quinoxaline core could open up new routes to fused heterocyclic systems. Its utility in modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) after appropriate functionalization is a promising avenue.

Rearrangement Reactions: Acid-catalyzed rearrangements have been observed in related quinoxalinone systems, suggesting that 2(1H)-Quinoxalinethione, 1-methyl- could undergo novel skeletal transformations under specific conditions. sapub.org

Thione-Thiol Tautomerism: A comprehensive study of the factors influencing the thione-thiol equilibrium (solvent, pH, temperature) is essential, as it dictates the nucleophilic versus electrophilic character of the molecule and its reaction pathways.

Innovations in Coordination Chemistry Applications

The presence of nitrogen and sulfur atoms makes 2(1H)-Quinoxalinethione, 1-methyl- an excellent ligand for coordinating with a wide array of metal ions. nih.govrsc.org This area is ripe for innovation, with potential applications spanning from catalysis to materials science.

Future directions in coordination chemistry include:

Synthesis of Novel Complexes: There is vast potential in synthesizing and structurally characterizing complexes with a wider variety of transition metals, lanthanides, and actinides. rsc.org This includes exploring the formation of both mononuclear and polynuclear complexes.

Catalysis: Metal complexes derived from this ligand could serve as catalysts for various organic transformations. Their tunable electronic and steric properties make them attractive candidates for developing new catalytic systems with high efficiency and selectivity.

Functional Materials: The ligand's ability to form stable complexes can be exploited to create functional materials like metal-organic frameworks (MOFs) and coordination polymers. These materials could have applications in gas storage, separation, and sensing. researchgate.net Platinum(II) complexes of quinoxaline-based ligands, for instance, have already been investigated for their potential as anticancer agents. dntb.gov.ua

| Metal Ion Class | Potential Coordination Sites | Potential Applications of Complexes |

|---|---|---|

| Transition Metals (e.g., Pt, Pd, Fe, Cu) | N, S donors | Catalysis, Anticancer agents, Antimicrobial agents, Electroluminescent materials. dntb.gov.uanih.gov |

| Lanthanides (e.g., La, Nd) | N, S donors | Luminescent materials, Probes for biological imaging. rsc.org |

| Main Group Metals (e.g., Sn, Pb) | N, S donors | Semiconductor materials, Photovoltaic devices. |

Advanced Computational Methodologies for Prediction

Computational chemistry has become an indispensable tool, working in tandem with experimental research to predict and understand molecular behavior. longdom.org For 2(1H)-Quinoxalinethione, 1-methyl-, future computational work will be critical in guiding experimental efforts efficiently.

Advancements in this area will likely involve:

High-Accuracy Predictive Models: The use of Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) will continue to be crucial for analyzing electronic transitions, spectroscopic properties (NMR, UV-Vis), and chemical reactivity. scispace.comresearchgate.net Newer neural network architectures and deep learning methods promise to achieve high accuracy at a lower computational cost, enabling the screening of large virtual libraries. mit.edu

Drug and Materials Design: Computational tools are essential for rational drug design, helping to predict binding affinities and molecular interactions between a ligand and its target protein. longdom.orgnih.gov Similarly, in materials science, computational screening can accelerate the discovery of materials with desired electronic and optical properties for applications like organic photovoltaics (OPV). longdom.orgresearchgate.net

Mechanistic Elucidation: Molecular dynamics simulations and other computational methods can provide detailed insights into reaction mechanisms and the dynamics of biological interactions, complementing experimental findings. nih.govnih.gov

Interdisciplinary Exploration of Biological and Material Science Potentials

The quinoxaline scaffold is a well-established pharmacophore, present in drugs with a wide spectrum of activities, including antimicrobial, antiviral, and anticancer properties. nih.govmdpi.comnih.gov The interdisciplinary exploration of 2(1H)-Quinoxalinethione, 1-methyl- is a frontier with immense potential.

Future research should focus on:

Biological Activity Screening: Systematic screening of the compound and its derivatives against a wide range of biological targets is necessary. Quinoxaline derivatives have shown promise as antibacterial, antifungal, anticancer, and anti-inflammatory agents. sapub.orgnih.gov Some derivatives have also been investigated as inhibitors of enzymes like COX-2 and lactate (B86563) dehydrogenase A (LDHA), which are relevant in cancer and inflammation. nih.gov

Structure-Activity Relationship (SAR) Studies: Identifying the specific structural features that contribute to biological activity is crucial for designing more potent and selective agents. nih.gov For example, studies have shown that the introduction of specific substituents can enhance the cytotoxic activity of quinoxalinone derivatives. nih.gov

Material Science Applications: Quinoxaline derivatives are known for their applications as luminescent materials, organic light-emitting diodes (OLEDs), and components for optoelectronics and organic photovoltaics. researchgate.net The unique electronic properties of 2(1H)-Quinoxalinethione, 1-methyl- and its metal complexes could be harnessed to develop novel functional materials with tailored optical and electronic characteristics. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-2(1H)-quinoxalinethione, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting 1-methyl-o-phenylenediamine derivatives with sulfur-containing carbonyl equivalents (e.g., thiocarbonyldiimidazole) under anhydrous conditions. Key parameters include inert atmosphere (N₂/Ar), temperature control (60–80°C), and stoichiometric ratios (1:1.2 amine-to-thiocarbonyl reagent) to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended . Yield optimization requires monitoring reaction progress by TLC and adjusting catalyst loading (e.g., 5 mol% p-toluenesulfonic acid) .

Q. How should researchers characterize the purity and structural identity of 1-methyl-2(1H)-quinoxalinethione?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–8.5 ppm) and thiocarbonyl (C=S) signals (δ ~200 ppm in ¹³C) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of 1-methyl-2(1H)-quinoxalinethione in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution and reactive sites. Analyze Fukui indices to identify nucleophilic/electrophilic regions, particularly at the thiocarbonyl group and methyl-substituted nitrogen. Molecular docking studies can predict binding affinities for biological targets (e.g., enzyme active sites) . Pair computational predictions with experimental validation, such as kinetic studies of thiocarbonyl substitution reactions .

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism (e.g., thione-thiol equilibrium) or regioisomeric byproducts. Strategies include:

- Variable Temperature (VT) NMR : Resolve dynamic equilibria by acquiring spectra at –40°C to 80°C .

- Isotopic Labeling : Introduce ¹³C at the thiocarbonyl group to track tautomeric shifts .

- X-ray Crystallography : Unambiguously confirm solid-state structure and hydrogen-bonding patterns .

Q. What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products using LC-MS/MS .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Differential Scanning Calorimetry (DSC) reveals phase transitions and melting points .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s mechanism of action in biological systems?

- Methodological Answer : Combine in vitro and in silico approaches:

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .

- Cellular Uptake Studies : Use fluorescently tagged analogs and confocal microscopy to track subcellular localization .

- Transcriptomic/Proteomic Profiling : Identify differentially expressed genes/proteins via RNA-seq or SILAC-based mass spectrometry .

Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.